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molecular formula C14H10N2O3S B8440513 2-(4-Methoxyphenyl)-5-nitrobenzothiazole

2-(4-Methoxyphenyl)-5-nitrobenzothiazole

Cat. No. B8440513
M. Wt: 286.31 g/mol
InChI Key: BHOLRAZWUXMJHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07674809B2

Procedure details

Iron powder (45.9 g, 0.822 mol), water (70 ml) and 37% hydrochloric acid (1.6 ml, 0.019 mol) are added to 2-(4-methoxyphenyl)-5-nitrobenzothiazole (10.95 g, 0.038 mol) in ethanol (300 ml). The mixture is heated at 80° C. for one hour. The resulting mixture is filtered and evaporated, and the residue is taken up in ethyl acetate and basified with NaOH (pH=11). The organic phase is filtered and washed with water. The resulting solution is evaporated and the product obtained is recrystallized from isopropyl ether. Yield: (61%); Rf (9/1 chloroform/methanol): 0.60; Elem. anal. C14H12N2OS; theory C, 65.60; H, 4.72; N, 10.93. found C, 65.44; H, 4.87; N, 10.37. IR (KBr): 3440, 3320, 1600, 1465, 1245, 1170 cm−1.
Name
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
10.95 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
45.9 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
O.Cl.[CH3:3][O:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]2[S:12][C:13]3[CH:19]=[CH:18][C:17]([N+:20]([O-])=O)=[CH:16][C:14]=3[N:15]=2)=[CH:7][CH:6]=1>C(O)C.[Fe]>[CH3:3][O:4][C:5]1[CH:6]=[CH:7][C:8]([C:11]2[S:12][C:13]3[CH:19]=[CH:18][C:17]([NH2:20])=[CH:16][C:14]=3[N:15]=2)=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
70 mL
Type
reactant
Smiles
O
Name
Quantity
1.6 mL
Type
reactant
Smiles
Cl
Name
Quantity
10.95 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C=1SC2=C(N1)C=C(C=C2)[N+](=O)[O-]
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
45.9 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting mixture is filtered
CUSTOM
Type
CUSTOM
Details
evaporated
FILTRATION
Type
FILTRATION
Details
The organic phase is filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The resulting solution is evaporated
CUSTOM
Type
CUSTOM
Details
the product obtained
CUSTOM
Type
CUSTOM
Details
is recrystallized from isopropyl ether

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(C=C1)C=1SC2=C(N1)C=C(C=C2)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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